

# Technical Support Center: Managing Hyperphosphatemia with TAS-120 (Futibatinib)

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## Compound of Interest

Compound Name: TAS-120 (Futibatinib)

Cat. No.: B15073708

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This technical support guide provides comprehensive information, troubleshooting advice, and detailed protocols for managing hyperphosphatemia, a known on-target effect of the FGFR inhibitor **TAS-120 (futibatinib)**.

## Frequently Asked Questions (FAQs)

Q1: Why does **TAS-120 (futibatinib)** cause hyperphosphatemia?

A1: TAS-120 is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), including FGFR1. FGFR1 plays a crucial role in phosphate homeostasis by mediating the effects of FGF23, a hormone that promotes renal phosphate excretion. By inhibiting FGFR1, TAS-120 disrupts this signaling pathway, leading to increased phosphate reabsorption in the kidneys and consequently, elevated serum phosphate levels.<sup>[1]</sup> This is considered an on-target effect of the drug.

Q2: What is the incidence of hyperphosphatemia in patients treated with TAS-120?

A2: Hyperphosphatemia is the most common treatment-related adverse event associated with futibatinib. In a pooled analysis of clinical trials, hyperphosphatemia of any grade was reported in 82% of patients, with grade 3 or higher events occurring in 19% of patients.<sup>[2]</sup> In the FOENIX-CCA2 trial, treatment-related hyperphosphatemia was observed in 85% of patients with intrahepatic cholangiocarcinoma.<sup>[3][4]</sup>

Q3: When does hyperphosphatemia typically occur after initiating TAS-120 treatment?

A3: The onset of hyperphosphatemia is generally rapid. The median time to onset of grade 3 or higher hyperphosphatemia has been reported to be as early as 9 days after starting treatment with futibatinib.<sup>[2]</sup>

Q4: Is the hyperphosphatemia induced by TAS-120 reversible?

A4: Yes, hyperphosphatemia induced by TAS-120 is a manageable and reversible on-target effect. It can be effectively controlled through dietary modifications, the use of phosphate-lowering therapies, and dose adjustments of TAS-120.<sup>[2][5]</sup>

Q5: What are the potential long-term consequences of unmanaged hyperphosphatemia?

A5: Chronic, unmanaged hyperphosphatemia can lead to serious complications, including soft tissue and vascular calcification, which can contribute to cardiovascular events. Therefore, proactive monitoring and management are crucial.

## Troubleshooting Guide

This guide addresses common challenges encountered during the management of TAS-120-induced hyperphosphatemia in a research setting.

Issue	Potential Cause(s)	Troubleshooting Steps & Solutions
Unexpectedly high serum phosphate levels	<ul style="list-style-type: none"><li>- Incorrect dosing of TAS-120-</li><li>- High-phosphate diet-</li><li>- Inadequate phosphate binder dosage or timing</li></ul>	<ul style="list-style-type: none"><li>- Verify Dose: Double-check all dose calculations and administration records for TAS-120.</li><li>- Dietary Intervention: Implement a low-phosphate diet. Provide guidance on avoiding phosphate-rich foods (e.g., dairy, processed meats, nuts, and dark sodas).</li><li>- Optimize Phosphate Binders: Ensure phosphate binders are administered with meals to maximize their efficacy. Review and adjust the dosage of phosphate binders as needed.</li></ul>
Serum phosphate levels not responding to initial management	<ul style="list-style-type: none"><li>- Insufficiently restrictive low-phosphate diet-</li><li>- Suboptimal choice or dose of phosphate binder-</li><li>- High TAS-120 dose</li></ul>	<ul style="list-style-type: none"><li>- Dietary Reinforcement: Re-educate on the importance of dietary restrictions and provide more detailed food lists.</li><li>- Evaluate Phosphate Binder: Consider switching to a different class of phosphate binder or a combination therapy. See Table 3 for a comparison of phosphate binders.</li><li>- Dose Modification of TAS-120: If phosphate levels remain elevated despite optimal dietary and medical management, a dose reduction or temporary interruption of TAS-120 may be necessary.</li></ul>

Refer to Table 2 for dose modification guidelines.

Gastrointestinal side effects with phosphate binders

- Specific type of phosphate binder being used

- Switch Binder Type:  
Gastrointestinal side effects can vary between different phosphate binders. For example, if a patient experiences constipation with a calcium-based binder, switching to sevelamer or an iron-based binder might be beneficial.[\[6\]](#)

## Data Presentation

Table 1: Incidence of Hyperphosphatemia with Select FGFR Inhibitors

FGFR Inhibitor	Any Grade Incidence	Grade $\geq 3$ Incidence	Clinical Trial
Futibatinib (TAS-120)	82% <a href="#">[2]</a>	19% <a href="#">[2]</a>	Pooled Analysis
Erdafitinib	77% <a href="#">[3]</a>	Not specified in this source	BLC2001
Pemigatinib	60% <a href="#">[3]</a>	Not specified in this source	FIGHT-202
Infigratinib	77% <a href="#">[3]</a>	Not specified in this source	NCT02150967

Table 2: **TAS-120 (Futibatinib)** Dose Modification for Hyperphosphatemia

Serum Phosphate Level	Recommended Action
$\geq 5.5$ mg/dL to $\leq 7.0$ mg/dL	- Continue TAS-120 at the current dose.- Initiate a low-phosphate diet and phosphate-lowering therapy.
$> 7.0$ mg/dL to $\leq 10.0$ mg/dL	- Initiate or intensify phosphate-lowering therapy.- Reduce TAS-120 dose to the next lower level.- If serum phosphate is not $\leq 7.0$ mg/dL within 2 weeks, consider a further dose reduction.
$> 10.0$ mg/dL	- Withhold TAS-120.- Initiate or intensify phosphate-lowering therapy.- Resume TAS-120 at a reduced dose once serum phosphate is $\leq 7.0$ mg/dL.

This table is a summary. Always refer to the specific study protocol or prescribing information for complete dosing guidelines.

Table 3: Comparison of Commonly Used Phosphate Binders

Class of Phosphate Binder	Examples	Potential Advantages	Potential Disadvantages
Calcium-Based	Calcium Acetate, Calcium Carbonate	- Effective- Inexpensive	- Risk of hypercalcemia and vascular calcification[7]
Resin-Based	Sevelamer Carbonate, Sevelamer Hydrochloride	- Non-calcium, non-aluminum- May lower LDL cholesterol	- Higher pill burden- Can cause gastrointestinal side effects (e.g., constipation)[6][8]
Lanthanum-Based	Lanthanum Carbonate	- Effective, potent binder- Lower pill burden compared to sevelamer[9]	- Potential for lanthanum accumulation in bone with long-term use[7]
Iron-Based	Ferric Citrate, Sucroferric Oxyhydroxide	- Effective- Can increase iron stores, potentially reducing the need for IV iron[10][11]	- Can cause gastrointestinal side effects (e.g., diarrhea, discolored feces)[11]

## Experimental Protocols

### Protocol 1: Monitoring Serum Phosphate Levels

Objective: To accurately measure serum phosphate concentrations in subjects receiving TAS-120.

Materials:

- Blood collection tubes (serum separator tubes recommended)
- Centrifuge
- Pipettes and pipette tips

- Phosphate colorimetric assay kit (e.g., based on the unreduced phosphomolybdate method)
- Spectrophotometer or plate reader

Procedure:

- Sample Collection:
  - Collect whole blood into a serum separator tube.
  - Allow the blood to clot at room temperature for at least 30 minutes.
- Serum Separation:
  - Centrifuge the blood collection tube at 1,000-2,000 x g for 10 minutes.
  - Carefully aspirate the serum (supernatant) and transfer it to a clean, labeled microcentrifuge tube.
- Sample Storage:
  - If the assay is not performed immediately, store the serum at 2-8°C for up to 48 hours. For longer storage, freeze at -20°C or below.
- Phosphate Measurement:
  - Follow the manufacturer's instructions for the chosen phosphate colorimetric assay kit.
  - Typically, this involves adding a reagent containing ammonium molybdate to the serum sample.
  - In an acidic environment, inorganic phosphate reacts with molybdate to form a colored complex.
  - Measure the absorbance of the resulting solution at the specified wavelength (e.g., 340 nm for the unreduced phosphomolybdate method) using a spectrophotometer or plate reader.

- Data Analysis:
  - Calculate the phosphate concentration based on a standard curve generated using known phosphate concentrations.

## Protocol 2: Management of Hyperphosphatemia in Preclinical Models

Objective: To outline a systematic approach for managing TAS-120-induced hyperphosphatemia in animal models.

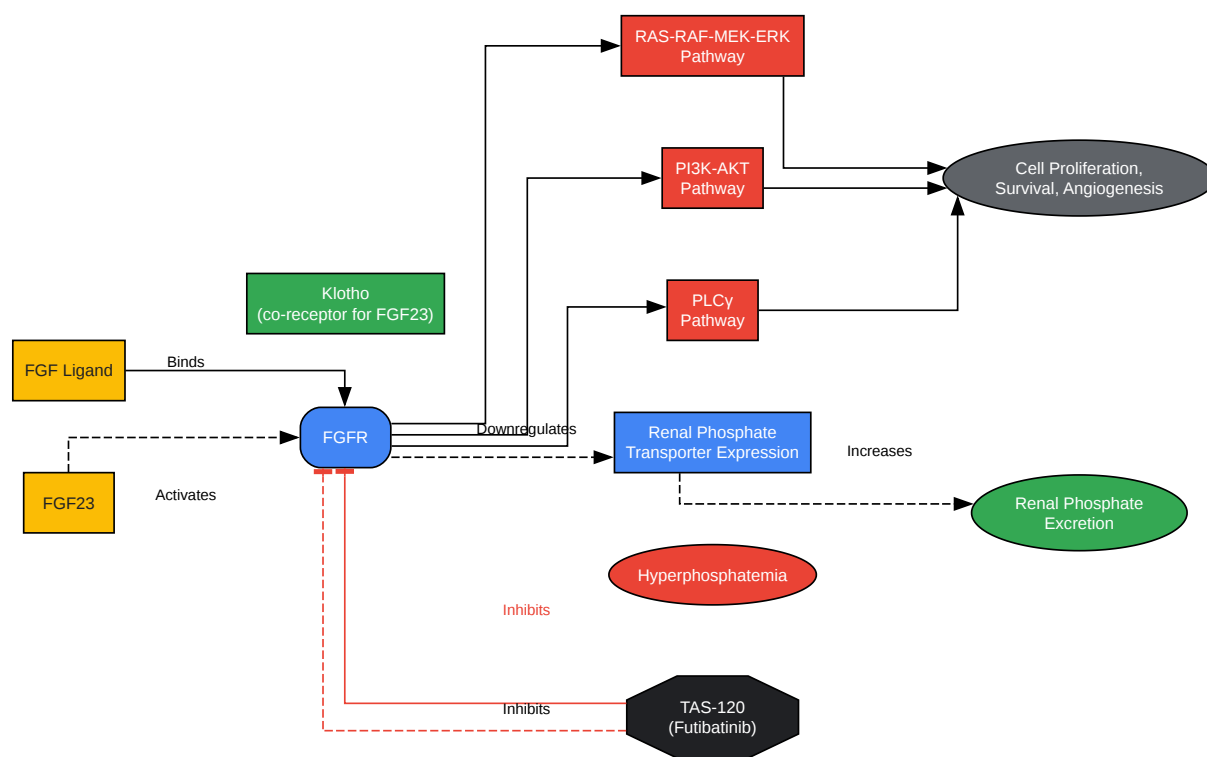
Procedure:

- Baseline Measurement:
  - Prior to the first dose of TAS-120, collect baseline blood samples to determine normal serum phosphate levels for the specific animal model.
- Monitoring:
  - During the first two weeks of treatment, monitor serum phosphate levels 2-3 times per week to detect the onset of hyperphosphatemia.
  - After the initial two weeks, weekly monitoring is recommended for the duration of the study.
- Dietary Modification:
  - If serum phosphate levels rise above the normal range, switch the animals to a low-phosphate diet.
  - Ensure the low-phosphate diet is introduced gradually to avoid sudden changes in food intake.
- Phosphate Binder Administration:
  - If dietary modification is insufficient to control hyperphosphatemia, administer a phosphate binder.



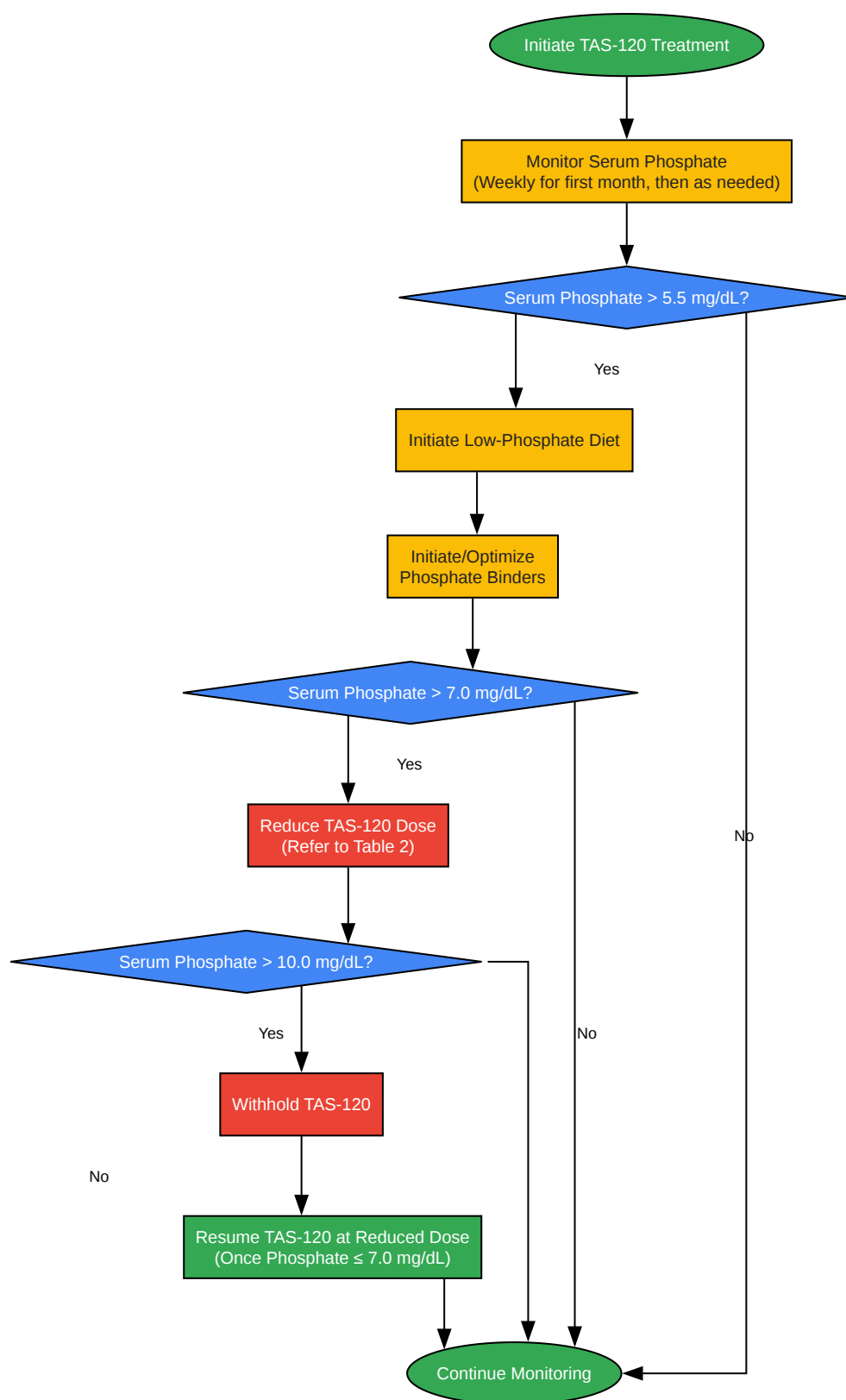
- The choice of phosphate binder may depend on the specific research question and animal model. Sevelamer and lanthanum carbonate are commonly used in preclinical studies.
- Administer the phosphate binder with food to maximize its efficacy.
- Dose Adjustment of TAS-120:
  - If hyperphosphatemia persists despite dietary changes and phosphate binders, a dose reduction of TAS-120 may be necessary.
  - The degree of dose reduction should be guided by the severity of the hyperphosphatemia and the study's objectives.

## Visualizations



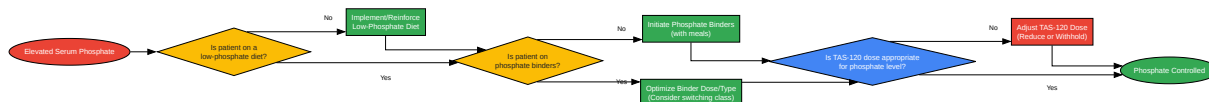
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Caption: TAS-120 inhibits FGFR signaling, leading to hyperphosphatemia.



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Caption: Workflow for managing TAS-120-induced hyperphosphatemia.



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Caption: Troubleshooting logic for persistent hyperphosphatemia.

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